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Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis and

folding, lipid biosynthesis, and calcium homeostasis. Perturbations in ER function lead to a

state of cellular stress known as ER stress, which is implicated in a wide range of diseases,

including neurodegenerative disorders, metabolic diseases, and cancer. The physical

properties of the ER membrane, such as membrane tension and lipid organization, are thought

to play a crucial role in ER function and the cellular response to stress.

ER Flipper-TR® is a fluorescent probe specifically designed for live-cell imaging of the

endoplasmic reticulum membrane.[1] It belongs to the family of "flipper" probes, which are

mechanosensitive fluorophores that report on the physical state of the lipid bilayer.[2][3] The

fluorescence lifetime of ER Flipper-TR® is sensitive to changes in membrane tension and lipid

packing, providing a powerful tool for investigating the biophysical properties of the ER

membrane in real-time.[4] This document provides detailed application notes and protocols for

the use of ER Flipper-TR® in cell biology research, with a focus on studying ER stress and its

potential applications in drug development.

It is important to note that the user's original query for "ER PhotoFlipper 32" likely refers to the

commercially available probe ER Flipper-TR®, which will be the focus of these application

notes.
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ER Flipper-TR® is a planarizable push-pull probe. Its core structure consists of two

dithienothiophene units that can twist relative to each other.[5] In a fluid, disordered membrane,

the probe is in a twisted conformation, which has a shorter fluorescence lifetime. When the

membrane becomes more ordered or is under increased tension, the probe is planarized,

leading to an increase in its fluorescence lifetime. This change in fluorescence lifetime can be

quantified using Fluorescence Lifetime Imaging Microscopy (FLIM), providing a readout of the

biophysical state of the ER membrane.

Applications in Cell Biology
Monitoring ER Membrane Tension and Lipid Order
ER Flipper-TR® can be used to visualize and quantify the membrane tension and lipid packing

of the endoplasmic reticulum in living cells. This allows researchers to study how these

properties are regulated and how they change in response to various stimuli.

Investigating the Role of ER Membrane Biophysics in
ER Stress
The accumulation of unfolded proteins in the ER lumen triggers the Unfolded Protein Response

(UPR), a complex signaling network that aims to restore ER homeostasis. Changes in the lipid

composition and physical properties of the ER membrane are increasingly recognized as key

events in the induction and propagation of ER stress. ER Flipper-TR® provides a unique tool to

directly investigate the link between ER membrane biophysics and the UPR.

Drug Discovery and Development
Given the involvement of ER stress in numerous diseases, the UPR signaling pathways are

attractive targets for therapeutic intervention. ER Flipper-TR® can be employed in cell-based

assays to screen for compounds that modulate ER membrane properties and potentially

alleviate ER stress.

Quantitative Data Summary
The following tables summarize the photophysical properties of ER Flipper-TR® and its

fluorescence lifetime in different cellular contexts.
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Property Value Reference

Excitation Wavelength (λabs) 480 nm

Emission Wavelength (λfl) 600 nm

Extinction Coefficient (εmax) 1.66 × 10⁴ M⁻¹cm⁻¹ (in DMSO)

Fluorescence Lifetime (τ) 2.8 - 7 ns

Cell Line
Average Fluorescence
Lifetime (τ) of ER Flipper-
TR® (ns)

Reference

HeLa ~3.5

Flipper Probe
Variant

Target Organelle

Average
Fluorescence
Lifetime (τ) in HeLa
Cells (ns)

Reference

Flipper-TR® Plasma Membrane ~4.5

ER Flipper-TR®
Endoplasmic

Reticulum
~3.5

Mito Flipper-TR® Mitochondria ~3.2

Experimental Protocols
Protocol 1: Staining of Live Cells with ER Flipper-TR®
This protocol describes the general procedure for labeling the endoplasmic reticulum of live

mammalian cells with ER Flipper-TR®.

Materials:

ER Flipper-TR® probe
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Anhydrous Dimethyl Sulfoxide (DMSO)

Complete cell culture medium

Live cells cultured on a suitable imaging dish or coverslip

Procedure:

Preparation of Stock Solution:

Dissolve the contents of one vial of ER Flipper-TR® (35 nmol) in 35 µL of anhydrous

DMSO to obtain a 1 mM stock solution.

Store the stock solution at -20°C or below. The solution is stable for up to 3 months when

stored properly.

Preparation of Staining Solution:

Warm the 1 mM stock solution to room temperature.

Dilute the stock solution in pre-warmed complete cell culture medium to a final

concentration of 1 µM. For optimal staining, it is recommended to prepare the staining

solution immediately before use.

Cell Staining:

Remove the culture medium from the cells.

Add the 1 µM staining solution to the cells and incubate for 15 minutes at 37°C.

(Optional) The staining medium can be replaced with fresh, pre-warmed culture medium

before imaging. However, as the probe is only fluorescent in membranes, this washing

step is not always necessary.

Imaging:

Proceed with imaging using a Fluorescence Lifetime Imaging Microscope (FLIM).
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Protocol 2: Monitoring ER Stress-Induced Changes in
ER Membrane Tension
This protocol provides a framework for investigating the effect of ER stress on the biophysical

properties of the ER membrane using ER Flipper-TR®.

Materials:

Live cells stained with ER Flipper-TR® (as described in Protocol 1)

ER stress inducer (e.g., Tunicamycin or Thapsigargin)

FLIM microscope

Procedure:

Baseline Imaging:

Acquire baseline FLIM images of the ER Flipper-TR®-stained cells before inducing ER

stress.

Induction of ER Stress:

Add the ER stress-inducing agent to the cell culture medium at a pre-determined effective

concentration (e.g., 1-5 µg/mL for Tunicamycin or 1-2 µM for Thapsigargin).

Incubate the cells for the desired duration to induce ER stress (e.g., 2-6 hours).

Time-Lapse FLIM Imaging:

Acquire FLIM images at different time points after the addition of the ER stress inducer to

monitor the dynamics of the changes in fluorescence lifetime.

Data Analysis:

Analyze the FLIM data to quantify the average fluorescence lifetime of ER Flipper-TR® in

the ER of control and ER-stressed cells. A decrease in fluorescence lifetime would
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suggest a decrease in membrane tension or an increase in membrane disorder, while an

increase in lifetime would indicate the opposite.

Protocol 3: High-Throughput Screening for Modulators
of ER Membrane Properties
This protocol outlines a conceptual framework for a high-throughput screening (HTS) assay to

identify compounds that modulate ER membrane tension, which could be indicative of an effect

on ER stress.

Materials:

A suitable cell line cultured in 96-well or 384-well imaging plates

ER Flipper-TR®

Compound library

Automated liquid handling system

High-content imaging system with FLIM capabilities

Procedure:

Cell Plating and Staining:

Plate cells in multi-well plates and allow them to adhere overnight.

Stain the cells with ER Flipper-TR® as described in Protocol 1, using an automated liquid

handler for consistency.

Compound Addition:

Add compounds from the library to the wells at the desired screening concentration.

Include appropriate positive and negative controls.

Incubation:
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Incubate the cells with the compounds for a predetermined period.

FLIM Imaging:

Acquire FLIM images from each well using a high-content FLIM imager.

Data Analysis:

Automate the analysis of FLIM images to calculate the average fluorescence lifetime of

ER Flipper-TR® for each well.

Identify "hits" as compounds that cause a statistically significant change in fluorescence

lifetime compared to control wells.

Signaling Pathways and Visualizations
The Unfolded Protein Response (UPR) is the primary signaling network activated by ER stress.

It consists of three main branches, initiated by the ER-resident transmembrane proteins: IRE1

(Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription

factor 6).
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Caption: Overview of the Unfolded Protein Response (UPR) pathways.

The IRE1 Pathway
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Caption: The IRE1 branch of the Unfolded Protein Response.
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Caption: The PERK branch of the Unfolded Protein Response.
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Caption: The ATF6 branch of the Unfolded Protein Response.
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ER Flipper-TR® is a valuable tool for cell biologists studying the endoplasmic reticulum. Its

ability to report on the biophysical properties of the ER membrane in living cells opens up new

avenues for investigating the role of membrane tension and lipid organization in ER function,

stress, and disease. The protocols and information provided in this document are intended to

serve as a guide for researchers to design and execute experiments using this innovative

probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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